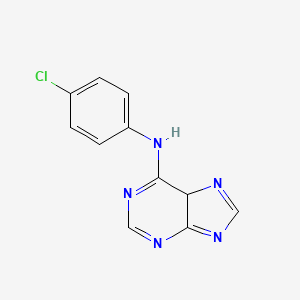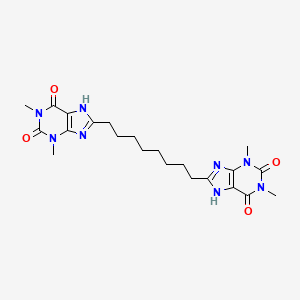
8,8'-Octane-1,8-diylbis(1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,8’-Octane-1,8-diylbis(1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione) is a chemical compound that belongs to the class of purine derivatives. It is characterized by its unique structure, which includes two purine moieties connected by an octane chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8,8’-Octane-1,8-diylbis(1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione) typically involves the reaction of 1,3-dimethylxanthine derivatives with an octane-1,8-diyl linker. The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like potassium carbonate (K2CO3) to facilitate the coupling reaction .
Industrial Production Methods
This may include the use of continuous flow reactors and automated synthesis systems to increase yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
8,8’-Octane-1,8-diylbis(1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding purine oxides.
Reduction: Reduction reactions can yield dihydropurine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the purine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents such as sodium borohydride (NaBH4), and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine oxides, while substitution reactions can produce a variety of functionalized purine derivatives .
Applications De Recherche Scientifique
8,8’-Octane-1,8-diylbis(1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8,8’-Octane-1,8-diylbis(1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethylxanthine: A structurally related compound with similar biological activities.
Caffeine: Another purine derivative with well-known stimulant effects.
Theophylline: Used in medicine for its bronchodilator properties.
Uniqueness
8,8’-Octane-1,8-diylbis(1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione) is unique due to its octane linker, which imparts distinct physicochemical properties and potential biological activities compared to other purine derivatives .
Propriétés
Numéro CAS |
5426-94-8 |
|---|---|
Formule moléculaire |
C22H30N8O4 |
Poids moléculaire |
470.5 g/mol |
Nom IUPAC |
8-[8-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)octyl]-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C22H30N8O4/c1-27-17-15(19(31)29(3)21(27)33)23-13(25-17)11-9-7-5-6-8-10-12-14-24-16-18(26-14)28(2)22(34)30(4)20(16)32/h5-12H2,1-4H3,(H,23,25)(H,24,26) |
Clé InChI |
NWYKIRXVJQWBDP-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCCCCCCCC3=NC4=C(N3)C(=O)N(C(=O)N4C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



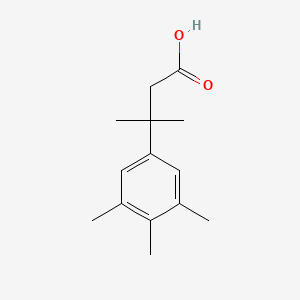
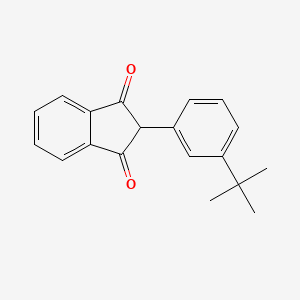
![4-N-(2-methylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B14726100.png)
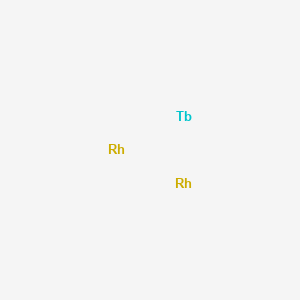


![3-(Pyridin-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14726125.png)
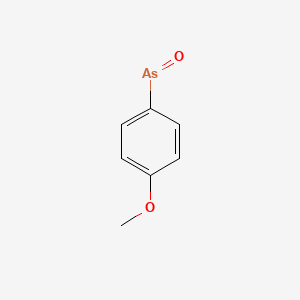
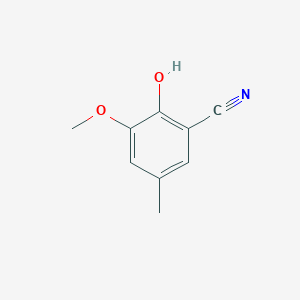
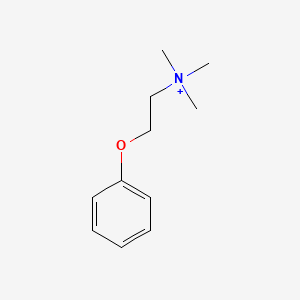
![Sodium;4-[(4-hydroxy-3-methylphenyl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B14726143.png)

